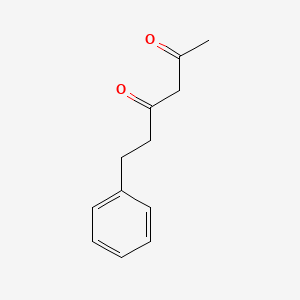![molecular formula C21H18O B8703651 3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one](/img/structure/B8703651.png)
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one is an organic compound with the molecular formula C21H18O It is characterized by a biphenyl group attached to a propiophenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with propiophenone. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid derivative of biphenyl and a halogenated propiophenone . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Biphenylcarboxylic acid or biphenyl ketone.
Reduction: Biphenylpropanol or biphenylpropane.
Substitution: Nitro-biphenylpropiophenone, halogenated biphenylpropiophenone.
Applications De Recherche Scientifique
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The biphenyl group allows the compound to engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carbonyl group in the propiophenone structure can form hydrogen bonds with amino acid residues, influencing enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpropiophenone: Similar in structure but with a methyl group instead of a biphenyl group.
β-Phenylpropiophenone: Another structurally related compound with a phenyl group instead of a biphenyl group.
Uniqueness
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one is unique due to its biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and allows for diverse chemical modifications, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C21H18O |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-phenyl-3-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C21H18O/c22-21(20-9-5-2-6-10-20)16-13-17-11-14-19(15-12-17)18-7-3-1-4-8-18/h1-12,14-15H,13,16H2 |
Clé InChI |
FRLHQIOWCFMMBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-(oxazol-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8703572.png)
![2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole](/img/structure/B8703579.png)
![1-(benzo[b]thiophen-2-yl)isoquinoline](/img/structure/B8703584.png)
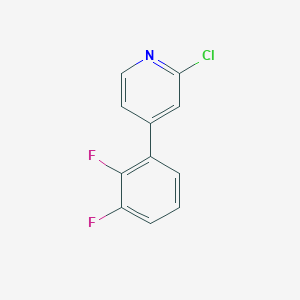
![1H-Benzimidazole, 2-[2-(methylthio)phenyl]-](/img/structure/B8703600.png)
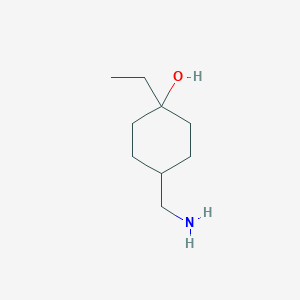
![2-[(4-Bromophenyl)-hydrazono]malononitrile](/img/structure/B8703612.png)
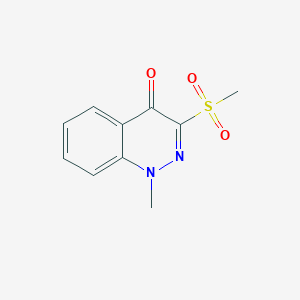
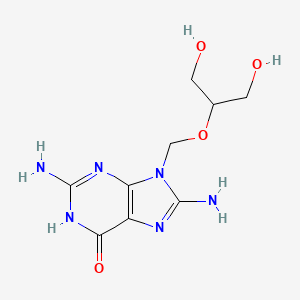
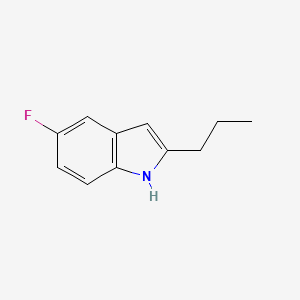

![3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8703664.png)

